Cas no 33148-75-3 (1-(4-Iodothiophen-2-yl)ethanone)

1-(4-Iodothiophen-2-yl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(4-Iodothiophen-2-yl)ethanone
- 1-(4-iodothiophen-2-yl)ethan-1-one
- 33148-75-3
-
- インチ: InChI=1S/C6H5IOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3
- InChIKey: CXOGTPPMROFYIB-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=CS1)I
計算された属性
- せいみつぶんしりょう: 251.91015
- どういたいしつりょう: 251.911
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 45.3A^2
じっけんとくせい
- PSA: 17.07
1-(4-Iodothiophen-2-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM124966-1g |
1-(4-iodothiophen-2-yl)ethan-1-one |
33148-75-3 | 95% | 1g |
$320 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733477-1g |
1-(4-Iodothiophen-2-yl)ethan-1-one |
33148-75-3 | 98% | 1g |
¥2835.00 | 2024-05-19 | |
Chemenu | CM124966-1g |
1-(4-iodothiophen-2-yl)ethan-1-one |
33148-75-3 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A169004931-1g |
1-(4-Iodothiophen-2-yl)ethanone |
33148-75-3 | 95% | 1g |
$400.00 | 2023-09-02 |
1-(4-Iodothiophen-2-yl)ethanone 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1-(4-Iodothiophen-2-yl)ethanoneに関する追加情報
1-(4-Iodothiophen-2-yl)ethanone: A Comprehensive Overview
1-(4-Iodothiophen-2-yl)ethanone, also known by its CAS number 33148-75-3, is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
The molecular structure of 1-(4-Iodothiophen-2-yl)ethanone comprises a thiophene ring substituted at the 4-position with an iodine atom and at the 2-position with an acetyl group (-COCH3). This combination of functional groups renders the compound highly reactive and versatile, making it an attractive candidate for various chemical reactions and applications.
Recent studies have highlighted the potential of Thiophene Derivatives in drug discovery. The presence of the iodine atom in 4-Iodothiophen-2-yl group introduces radioactivity, which can be exploited for imaging and diagnostic purposes. This feature makes 1-(4-Iodothiophen-2-yl)ethanone a promising candidate for the development of radiopharmaceuticals.
In the realm of materials science, the compound's electronic properties have been explored for its potential use in organic electronics. The combination of the electron-withdrawing acetyl group and the electron-donating thiophene ring creates an interesting balance that can be harnessed in applications such as light-emitting diodes (LEDs) and photovoltaic devices.
Research into 33148-75-3 has also focused on its reactivity in various chemical transformations. The iodine atom at the 4-position serves as a good leaving group, facilitating substitution reactions. This property makes the compound a valuable intermediate in the synthesis of more complex molecules.
Moreover, the compound's photophysical properties have been studied extensively. The presence of the acetyl group induces a conjugation effect within the thiophene ring, resulting in distinct absorption and emission spectra. These properties make 1-(4-Iodothiophen-2-yl)ethanone a potential candidate for use in fluorescent sensors and molecular probes.
In summary, 1-(4-Iodothiophen-2-yl)ethanone, CAS 33148-75-3, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups and reactivity makes it an invaluable tool in drug discovery, materials science, and organic synthesis.
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